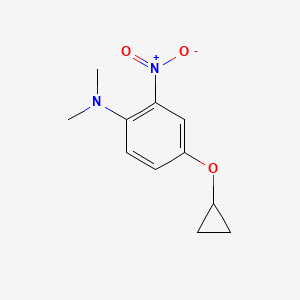
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C11H14N2O3. It contains a cyclopropoxy group, a dimethylamino group, and a nitro group attached to an aniline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclopropoxy and dimethylamino groups. One common method is the nitration of 4-cyclopropoxyaniline using nitric acid under controlled conditions to introduce the nitro group. This is followed by the alkylation of the resulting nitroaniline with dimethylamine to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Cyclopropoxy-N,N-dimethyl-2-aminoaniline.
Reduction: 4-Cyclopropoxy-N,N-dimethyl-2-aminoaniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Similar structure but lacks the cyclopropoxy and dimethylamino groups.
N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxyaniline: Similar structure but lacks the nitro group.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-2-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. The combination of the nitro, dimethylamino, and cyclopropoxy groups makes this compound versatile for various applications and research studies .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)10-6-5-9(16-8-3-4-8)7-11(10)13(14)15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
PYYVSHWPXQWJSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


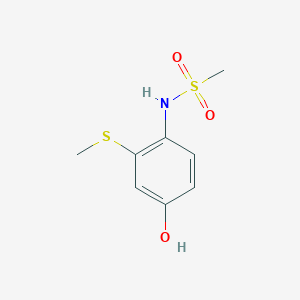


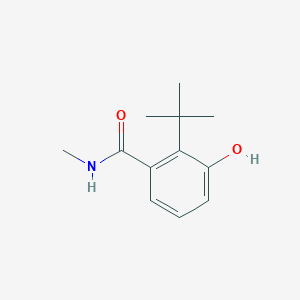

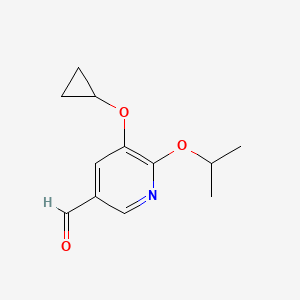
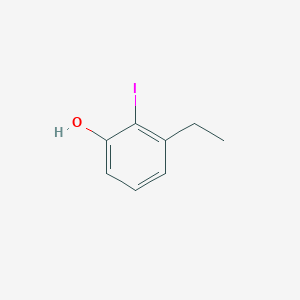

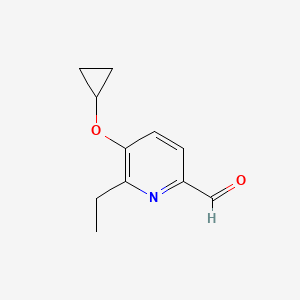
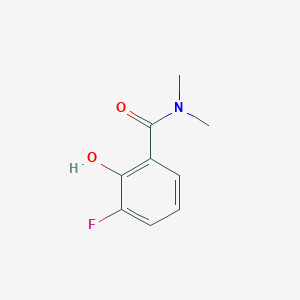
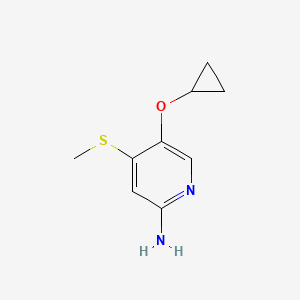
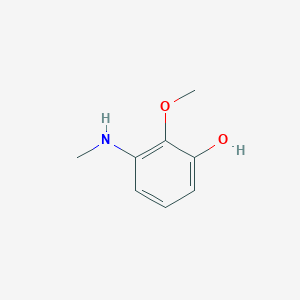

![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
